1-Behenoyl-2-hydroxy-sn-glycero-3-phosphocholine

描述

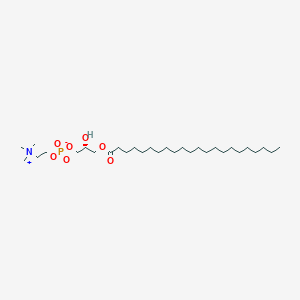

1-Behenoyl-2-hydroxy-sn-glycero-3-phosphocholine is a bioactive lysophosphatidylcholine compound. It consists of a behenoyl (22-carbon saturated fatty acid) chain attached to a glycerophosphocholine backbone. This compound is known for its role in biological membranes and its involvement in various metabolic processes .

准备方法

Synthetic Routes and Reaction Conditions

1-Behenoyl-2-hydroxy-sn-glycero-3-phosphocholine can be synthesized through the esterification of behenic acid with 2-hydroxy-sn-glycero-3-phosphocholine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes, often utilizing continuous flow reactors to ensure consistent product quality and yield. The process is optimized for high efficiency and minimal by-product formation .

化学反应分析

Types of Reactions

1-Behenoyl-2-hydroxy-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Oxidation: The behenoyl chain can be oxidized to form hydroperoxides and other oxidative products.

Hydrolysis: The ester bond can be hydrolyzed by phospholipases, yielding behenic acid and 2-hydroxy-sn-glycero-3-phosphocholine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Hydrolysis: Enzymatic hydrolysis is typically carried out using phospholipase A2 under physiological conditions.

Major Products

Oxidation: Hydroperoxides and other oxidative derivatives.

Hydrolysis: Behenic acid and 2-hydroxy-sn-glycero-3-phosphocholine.

科学研究应用

1-Behenoyl-2-hydroxy-sn-glycero-3-phosphocholine has several scientific research applications:

Chemistry: Used as a standard in lipidomics studies to analyze lipid profiles using techniques like liquid chromatography-mass spectrometry (LC-MS).

Biology: Investigated for its role in cell membrane structure and function, as well as its involvement in signaling pathways.

Medicine: Studied for its potential therapeutic effects in metabolic disorders and its role in modulating inflammatory responses.

Industry: Utilized in the formulation of lipid-based drug delivery systems and as an emulsifying agent in cosmetic products

作用机制

1-Behenoyl-2-hydroxy-sn-glycero-3-phosphocholine exerts its effects by integrating into cell membranes, influencing membrane fluidity and signaling pathways. It can bind to specific receptors, such as the platelet-activating factor receptor, and modulate downstream signaling cascades involved in inflammation and cellular metabolism .

相似化合物的比较

Similar Compounds

1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine: Contains a 16-carbon palmitoyl chain instead of the 22-carbon behenoyl chain.

1-Oleoyl-2-hydroxy-sn-glycero-3-phosphocholine: Contains an 18-carbon oleoyl chain with one double bond.

Uniqueness

1-Behenoyl-2-hydroxy-sn-glycero-3-phosphocholine is unique due to its long 22-carbon saturated fatty acid chain, which imparts distinct biophysical properties to cell membranes and influences its biological activity differently compared to shorter-chain lysophosphatidylcholines .

生物活性

1-Behenoyl-2-hydroxy-sn-glycero-3-phosphocholine (also known as 22:0 Lyso PC) is a lysophosphatidylcholine derivative with significant biological activities. This compound is of interest in various fields, including cancer therapy, inflammation modulation, and cellular signaling. Understanding its biological activity is crucial for potential therapeutic applications.

- Chemical Formula : C30H62NO7P

- Molecular Weight : 579.4264 g/mol

- CAS Number : 855779

This compound exhibits several mechanisms that contribute to its biological activity:

- Cell Membrane Interaction : As a lysophospholipid, it can integrate into cell membranes, altering their properties and influencing cellular signaling pathways .

- Cytotoxic Effects : Studies have shown that LPC-C22:0 can induce cytotoxicity in various cancer cell lines, including MDA-MB-231 breast cancer cells. The compound reduces cell viability significantly at concentrations above 25 µM, indicating a strong structure-function relationship in its action .

Biological Activities

The biological activities of this compound can be categorized as follows:

1. Anticancer Activity

Research has demonstrated the effectiveness of this compound in reducing the viability of cancer cells. In vitro studies with MDA-MB-231 cells revealed that LPC-C22:0 induced substantial apoptosis and oxidative stress markers, suggesting its potential as a chemotherapeutic agent .

2. Anti-inflammatory Effects

The compound has been implicated in modulating inflammatory responses. It may influence pathways related to inflammation through its interaction with membrane receptors and subsequent signaling cascades .

3. Lipid Metabolism Modulation

This compound plays a role in lipid metabolism, particularly involving omega-3 fatty acids. Its derivatives have been shown to enhance the bioavailability and efficacy of omega-3 phospholipids .

Case Studies

Several studies have highlighted the biological impact of this compound:

- Study on MDA-MB-231 Cells :

- Inflammation Modulation :

Data Table

The following table summarizes key findings regarding the biological activity of this compound.

| Activity Type | Effect Observed | Concentration Tested | Cell Line/Model |

|---|---|---|---|

| Anticancer | Reduced viability | >25 µM | MDA-MB-231 |

| Anti-inflammatory | Decreased inflammatory markers | Varies | Cellular models |

| Lipid metabolism | Enhanced bioavailability of omega-3 fatty acids | Varies | In vitro lipid models |

属性

IUPAC Name |

[(2R)-3-docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H62NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-30(33)36-27-29(32)28-38-39(34,35)37-26-25-31(2,3)4/h29,32H,5-28H2,1-4H3/t29-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIINDYGXBHJQHX-GDLZYMKVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H62NO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

579.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | LysoPC(22:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。